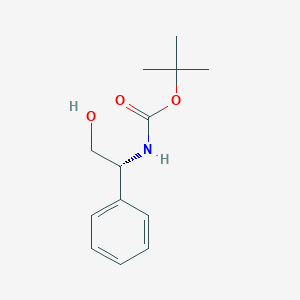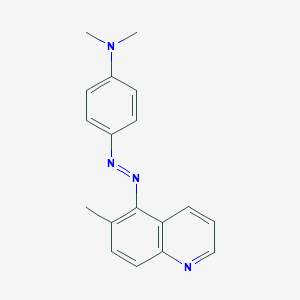
5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline, also known as DPAQ, is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that is commonly used to label and track cellular components.
Mécanisme D'action
5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline works by binding to cellular components and emitting fluorescent light when excited by a specific wavelength of light. The exact mechanism of action is not fully understood, but it is believed that 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline binds to specific amino acid residues in proteins and other cellular components.
Effets Biochimiques Et Physiologiques
5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline is generally considered to be non-toxic and has minimal effects on cellular function. However, it is important to note that the use of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline can alter the behavior of the cellular components it labels. For example, the binding of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline to actin filaments can alter their dynamics and affect cellular motility.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline is its high sensitivity and specificity for labeling cellular components. It is also relatively easy to use and can be applied to a wide range of biological systems. However, one limitation of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline is that it requires the use of specialized equipment, such as a fluorescence microscope, to visualize the labeled components. Additionally, the use of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline can alter the behavior of the cellular components it labels, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline in scientific research. One area of interest is the development of new methods for labeling and tracking cellular components using 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline. Another area of interest is the use of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline in live-cell imaging to study the dynamics of cellular components in real-time. Additionally, there is potential for the use of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline in diagnostic and therapeutic applications, such as the detection and treatment of cancer cells.
Méthodes De Synthèse
The synthesis of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline involves a multi-step process that begins with the reaction of 2-chloro-6-methylquinoline with sodium azide. The resulting compound is then reacted with p-dimethylaminobenzene diazonium salt to form 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline.
Applications De Recherche Scientifique
5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline has been widely used in scientific research as a fluorescent dye to label and track cellular components. It has been used to study the dynamics of actin filaments, microtubules, and other cytoskeletal structures. 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline has also been used to label proteins and study their localization and trafficking within cells.
Propriétés
Numéro CAS |
17400-70-3 |
|---|---|
Nom du produit |
5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline |
Formule moléculaire |
C18H18N4 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[(6-methylquinolin-5-yl)diazenyl]aniline |
InChI |
InChI=1S/C18H18N4/c1-13-6-11-17-16(5-4-12-19-17)18(13)21-20-14-7-9-15(10-8-14)22(2)3/h4-12H,1-3H3 |
Clé InChI |
YMIGZFUAYQRQRI-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)N=NC3=CC=C(C=C3)N(C)C |
SMILES canonique |
CC1=C(C2=C(C=C1)N=CC=C2)N=NC3=CC=C(C=C3)N(C)C |
Synonymes |
N,N-dimethyl-4-(6-methylquinolin-5-yl)diazenyl-aniline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



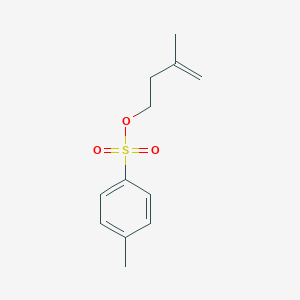
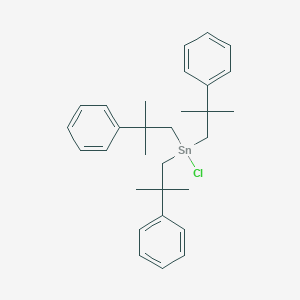
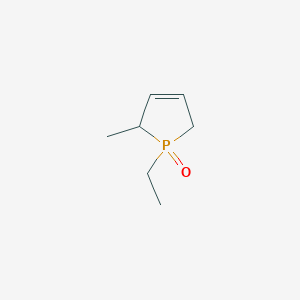
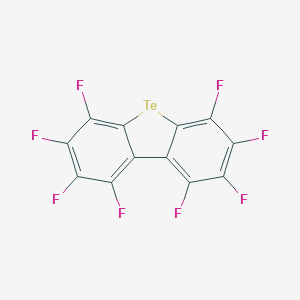
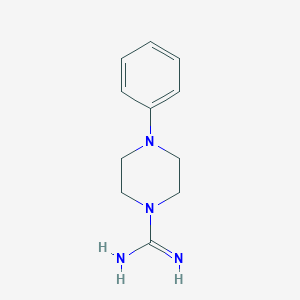
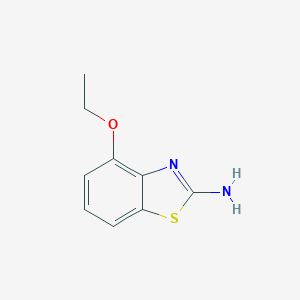
![(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide](/img/structure/B105064.png)
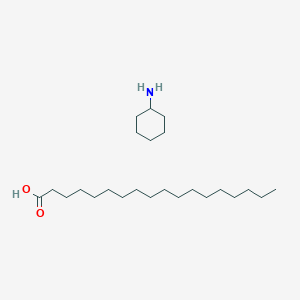
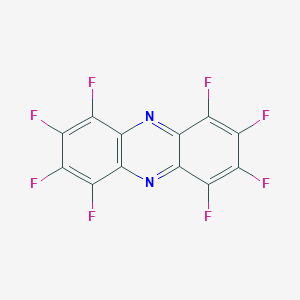
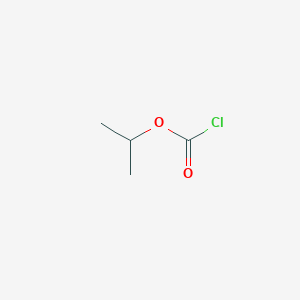

![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B105080.png)
